molecular formula C9H14O2S B14322668 Methyl 2-(propan-2-yl)-2,5-dihydrothiophene-3-carboxylate CAS No. 112177-95-4

Methyl 2-(propan-2-yl)-2,5-dihydrothiophene-3-carboxylate

Cat. No.: B14322668
CAS No.: 112177-95-4
M. Wt: 186.27 g/mol
InChI Key: CQWZOZMRNWNOQY-UHFFFAOYSA-N
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Description

Methyl 2-(propan-2-yl)-2,5-dihydrothiophene-3-carboxylate is a thiophene derivative. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 2-(propan-2-yl)-2,5-dihydrothiophene-3-carboxylate, can be achieved through various methods. One common method is the Fiesselmann synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale chemical reactions under controlled conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(propan-2-yl)-2,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

    Substitution: Electrophilic substitution reactions are common, where the thiophene ring undergoes substitution at the 2- or 5-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

Methyl 2-(propan-2-yl)-2,5-dihydrothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(propan-2-yl)-2,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. The sulfur atom in the thiophene ring can participate in various chemical reactions, influencing the compound’s biological activity. The exact molecular targets and pathways involved are still under investigation, but they likely include interactions with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound with a simple five-membered ring containing sulfur.

    2,5-Dihydrothiophene: A reduced form of thiophene with two additional hydrogen atoms.

    Methyl thioglycolate: A related compound used in the synthesis of thiophene derivatives.

Uniqueness

Methyl 2-(propan-2-yl)-2,5-dihydrothiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

112177-95-4

Molecular Formula

C9H14O2S

Molecular Weight

186.27 g/mol

IUPAC Name

methyl 2-propan-2-yl-2,5-dihydrothiophene-3-carboxylate

InChI

InChI=1S/C9H14O2S/c1-6(2)8-7(4-5-12-8)9(10)11-3/h4,6,8H,5H2,1-3H3

InChI Key

CQWZOZMRNWNOQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=CCS1)C(=O)OC

Origin of Product

United States

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